molecular formula C16H18ClNO3 B2415641 3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide CAS No. 1795295-86-1

3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide

Cat. No.: B2415641
CAS No.: 1795295-86-1
M. Wt: 307.77
InChI Key: SHRXKEZBGZNFQA-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound.

    Amidation Reaction: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, phenyl derivatives, and various substituted amides.

Scientific Research Applications

3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-N-(2-(furan-2-yl)ethyl)propanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(3-chlorophenyl)-N-(2-(thiophen-2-yl)-2-methoxyethyl)propanamide: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and interactions.

    3-(3-bromophenyl)-N-(2-(furan-2-yl)-2-methoxyethyl)propanamide: The bromine atom may alter the compound’s reactivity compared to the chlorine atom.

Uniqueness

3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the furan ring and the methoxyethyl chain distinguishes it from other similar compounds, potentially leading to unique applications and effects.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-20-15(14-6-3-9-21-14)11-18-16(19)8-7-12-4-2-5-13(17)10-12/h2-6,9-10,15H,7-8,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRXKEZBGZNFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC(=CC=C1)Cl)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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